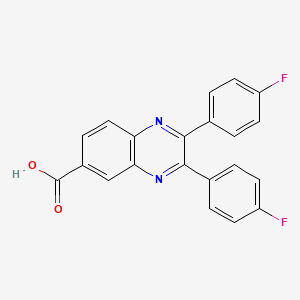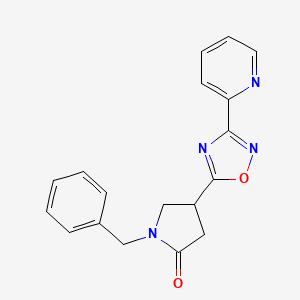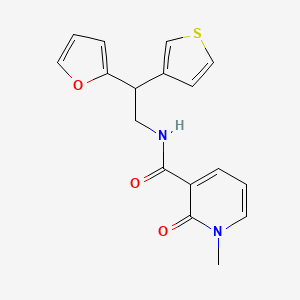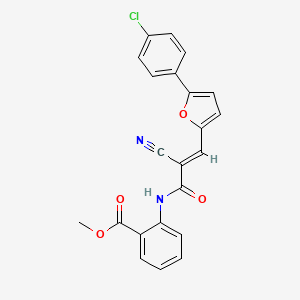
(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds involves a fused ring system, which includes a benzene ring and a furan ring .Chemical Reactions Analysis
A copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been well established for the direct synthesis of α-ketoamides. This process involves C–O bond cleavage and C=O/C–N bond formation .Applications De Recherche Scientifique
PET Probe Development
- Application: Synthesized as a PET probe for imaging the enzyme PIM1, showing potential for diagnostic imaging in oncology and other diseases involving PIM1.
- Details: Exhibited selective inhibition of the PIM1 kinase, crucial in various cancers. Synthesized with a high specific activity, indicating potential efficacy in PET imaging. (Gao et al., 2013).
Estrogen Receptor Affinity Study
- Application: Investigated for binding affinity to the estrogen receptor, relevant in hormone-related research.
- Details: Compounds structurally similar to (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one showed affinity for the estrogen receptor. This property is significant for studies in hormonal therapies and breast cancer. (Halabalaki et al., 2000).
Cytotoxic Activity in Cancer Research
- Application: Examined for cytotoxic activity against breast cancer cell lines.
- Details: Similar benzofurans showed cytotoxic activity in vitro, suggesting potential as anticancer agents. Specifically, compounds were active against MCF-7 and MDA-MB-231 breast cancer cell lines. (Li et al., 2005).
Antimicrobial and Antitumor Activities
- Application: Evaluated for antimicrobial and antitumor properties.
- Details: Similar compounds displayed moderate antitumor and antimicrobial activities, indicating potential for development into therapeutic agents. (Xia et al., 2011).
Synthetic Approaches in Organic Chemistry
- Application: Explored in various synthetic methods and chemical reactions.
- Details: Research on the Wittig reaction of benzofuranones and other synthetic pathways enhances understanding of benzofuran chemistry, important in drug development and organic synthesis. (Chan et al., 1975).
Mécanisme D'action
Orientations Futures
Benzofuran compounds continue to be a focus of research due to their wide range of biological activities and potential applications in many aspects . Future research may continue to explore novel methods for constructing benzofuran rings and investigate the biological activities of new benzofuran derivatives .
Propriétés
IUPAC Name |
(2Z)-6-methoxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-20-14-10-11-15-17(12-14)21-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIHMKJHBQZHT-FJGPGAONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

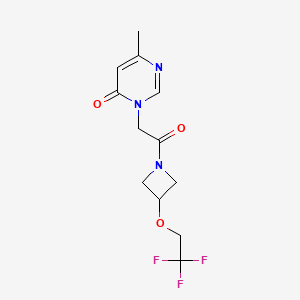
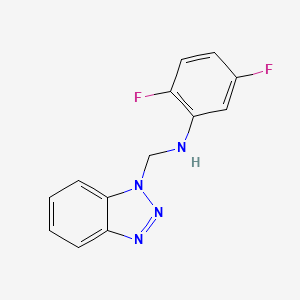

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/no-structure.png)
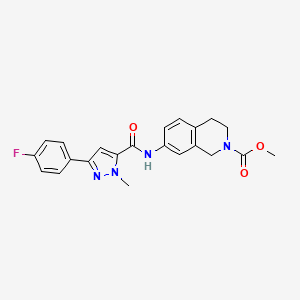
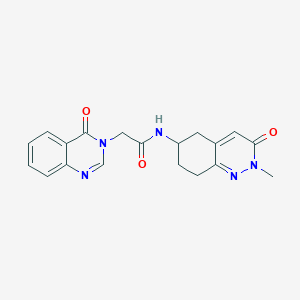
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)
![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
